N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide
Overview
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-1,3,4-thiadiazol-2-thiol, have been used in the pharmaceutical industry for the synthesis of drugs like acetazolamide . Additionally, some studies suggest that similar compounds may target the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Based on its structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and other intermolecular interactions .
Biochemical Pathways
If the compound does indeed target stat3, it could potentially affect the jak-stat signaling pathway, which is involved in processes such as cell growth, differentiation, and apoptosis .
Result of Action
Compounds with similar structures have shown anticancer activity, suggesting that this compound may also have potential anticancer effects .
Biochemical Analysis
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with key enzymes involved in cellular metabolism, such as kinases and phosphatases, which regulate various signaling pathways . Additionally, this compound binds to certain proteins, altering their conformation and activity. These interactions can lead to the modulation of cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in these processes . Additionally, this compound can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways that promote cell growth and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, this compound has been shown to affect the glycolytic pathway, resulting in altered glucose metabolism and energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, where it interacts with biomolecules and exerts its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with amines to form intermediate compounds. These intermediates are then reacted with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring . The final step involves coupling the thiadiazole derivative with 3,5-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains a thiadiazole ring and has shown inhibitory activity towards specific enzymes.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activities.
Uniqueness
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-19-9-5-8(6-10(7-9)20-2)12(18)15-4-3-11-16-17-13(14)21-11/h5-7H,3-4H2,1-2H3,(H2,14,17)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUPAXRGJESIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=NN=C(S2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166741 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-66-1 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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